(4R-Cis)-6-Hydroxymethyl-2,2-dimethyl-1,3-dioxane-4-acetic acid 1,1-dimethylethyl ester
Overview
Description
(4R-Cis)-6-Hydroxymethyl-2,2-dimethyl-1,3-dioxane-4-acetic acid 1,1-dimethylethyl ester, also known as this compound, is a useful research compound. Its molecular formula is C13H24O5 and its molecular weight is 260.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Pharmaceutical Research : The compound is a key intermediate for atorvastatin synthesis, a widely used cholesterol-lowering medication. An improved synthesis method for its key intermediate has been developed, indicating its importance in drug manufacturing (Rádl, Stach, & Hájíček, 2002).
Organic Synthesis : It serves as a useful serinal derivative for various applications in organic synthesis and pharmacology (Garner & Park, 2003).
Chemical Analysis : The compound's enantiomers have been separated using liquid chromatographic techniques on a cellulose tris (3,5-dimethylphenyl carbamate) chiral column, demonstrating its relevance in analytical chemistry (Mann, Palmer, & Hagen, 1997).
Conformational Analysis : Studies on the hydrolysis of similar dioxane carboxylic acid esters have shown that cis-isomers have a different hydrolysis rate compared to trans-isomers, highlighting the significance of stereochemistry in chemical reactions (Harabe, Matsumoto, & Shioiri, 2007).
Synthesis of Intermediates : The compound is used in the synthesis of various intermediates for drugs like Rosuvastatin, showcasing its role in the development of new pharmaceuticals (Yan & Jiang, 2020).
Mechanism of Action
Target of Action
The primary target of this compound, also known as tert-Butyl (3R,5S)-6-hydroxy-3,5-O-isopropylidene-3,5-dihydroxyhexanoate, is the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A reductase (HMG-CoA reductase) . This enzyme plays a crucial role in the mevalonate pathway , which is responsible for the biosynthesis of cholesterol .
Mode of Action
The compound acts as an inhibitor of HMG-CoA reductase . By binding to this enzyme, it prevents the conversion of HMG-CoA to mevalonate, a necessary step in cholesterol biosynthesis .
Biochemical Pathways
The inhibition of HMG-CoA reductase disrupts the mevalonate pathway , leading to a decrease in cholesterol synthesis . This can have downstream effects on various biological processes that rely on cholesterol, including the formation of cell membranes and the synthesis of certain hormones .
Pharmacokinetics
Its molecular weight of 27337 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .
Result of Action
By inhibiting HMG-CoA reductase and disrupting cholesterol synthesis, this compound can effectively lower the level of low-density lipoprotein cholesterol in the plasma . This can reduce the risk of atherosclerosis and the incidence of coronary heart diseases .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the pH and temperature of the reaction environment can affect the activity of the compound and its target enzyme . Additionally, the presence of other substances, such as cofactors or inhibitors, can also impact the compound’s action .
Safety and Hazards
The compound has a GHS07 safety classification . The hazard statement is H302, which means it’s harmful if swallowed . Precautionary statements include P264 (wash hands and face thoroughly after handling), P270 (do not eat, drink or smoke when using this product), P301+P312+P330 (if swallowed, call a poison center or doctor if you feel unwell, rinse mouth), and P501 (dispose of contents/container in accordance with local regulations) .
properties
IUPAC Name |
tert-butyl 2-[(4R,6S)-6-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24O5/c1-12(2,3)18-11(15)7-9-6-10(8-14)17-13(4,5)16-9/h9-10,14H,6-8H2,1-5H3/t9-,10+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFRUAOXMCVQMFP-ZJUUUORDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(CC(O1)CO)CC(=O)OC(C)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@H](C[C@H](O1)CO)CC(=O)OC(C)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50431244 | |
Record name | tert-Butyl 2,4-dideoxy-3,5-O-(1-methylethylidene)-D-erythro-hexonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50431244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
124655-09-0, 611205-80-2 | |
Record name | 1,1-Dimethylethyl 2,4-dideoxy-3,5-O-(1-methylethylidene)-D-erythro-hexonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=124655-09-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl 2,4-dideoxy-3,5-O-(1-methylethylidene)-erythro-hexonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=611205-80-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | D-Erythro-hexanoic acid 2,4-dideoxy-3,5-O-(1-methylethylidene)-1,1-dimethylethylester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124655090 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | tert-Butyl 2,4-dideoxy-3,5-O-(1-methylethylidene)-D-erythro-hexonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50431244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | .sc.d.sc.-erythro-hexanoic acid 2,4-dideoxy-3,5-O-(1-methylethylidene)-1,1-dimethylethylester; tert-butyl 2-[(4R,6S)-6-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.121 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | tert-butyl 2,4-dideoxy-3,5-O-(1-methylethylidene)-D-erythro-hexonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of tert-Butyl (3R,5S)-6-hydroxy-3,5-O-isopropylidene-3,5-dihydroxyhexanoate in pharmaceutical chemistry?
A1: This compound serves as a crucial building block in synthesizing HMG-CoA reductase inhibitors [, ]. These inhibitors are a class of drugs widely used to lower cholesterol levels in the blood, combatting hypercholesterolemia and reducing the risk of cardiovascular diseases.
Q2: The provided abstracts mention "large scale synthesis" and "facile preparation". What makes the synthesis of tert-Butyl (3R,5S)-6-hydroxy-3,5-O-isopropylidene-3,5-dihydroxyhexanoate practically significant?
A2: The development of efficient and scalable synthetic routes for this compound is crucial for the cost-effective production of HMG-CoA reductase inhibitors. While the provided abstracts don't delve into specific details, they suggest that the research focuses on methodologies enabling practical large-scale synthesis [, ] and potentially offering a more facile (easier) preparation method [] compared to previous approaches. This is vital for meeting the high demand for these essential medications.
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